N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
Description
N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a synthetic heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido group, a 3,4-dichlorophenyl substituent, and a 2-methoxyacetamide moiety. The compound’s structure combines electron-withdrawing chlorine atoms and a sulfone group, which may enhance its stability and binding affinity in biological systems.
Properties
Molecular Formula |
C14H14Cl2N2O4S2 |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-[3-(3,4-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide |
InChI |
InChI=1S/C14H14Cl2N2O4S2/c1-22-5-13(19)17-14-18(8-2-3-9(15)10(16)4-8)11-6-24(20,21)7-12(11)23-14/h2-4,11-12H,5-7H2,1H3 |
InChI Key |
OGIDRBSEXLGHBH-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The dichlorophenyl group is then introduced via a substitution reaction, followed by the addition of the methoxyacetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thioethers.
Substitution: The dichlorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The dichlorophenyl group and thiazole ring are believed to play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis of their physicochemical and pharmacological properties.
Key Comparisons
Substituent Effects Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-dichlorophenyl group in the target compound contrasts with the 3,4-dimethoxyphenyl group in its analogue . Trichloroethyl vs. Methoxyacetamide: The trichloroethyl group in introduces steric bulk and higher halogen content, which may improve metabolic stability but reduce solubility compared to the methoxyacetamide group in the target compound.
Core Ring Systems Tetrahydrothieno[3,4-d][1,3]thiazole vs. Simpler thiazole () or thiadiazole () cores lack this constraint, possibly reducing selectivity.
Synthetic Routes
- The target compound’s synthesis likely involves multi-step heterocyclization and oxidation, akin to methods in , where sulfuric acid or DMF mediates ring closure. In contrast, acetamide derivatives in and use carbodiimide coupling or thiazolidinedione condensation.
Biological Activity
- While direct activity data for the target compound are absent, structural analogues exhibit diverse pharmacological profiles. For example, thiazolidinedione derivatives () show hypoglycemic effects, whereas thiadiazole-triazine intermediates () may target nucleic acid synthesis.
Physicochemical Properties
Research Implications
- Pharmacological Potential: The target compound’s sulfone and dichlorophenyl groups suggest utility in designing protease inhibitors or kinase modulators, leveraging its hydrogen-bonding and hydrophobic interactions.
- Synthetic Optimization : Lessons from indicate that co-crystallization strategies could improve yield and purity during heterocyclization.
- Toxicity Considerations : High halogen content (e.g., trichloroethyl in ) correlates with metabolic liabilities; the target compound’s dichlorophenyl group may require evaluation for off-target effects.
Biological Activity
N-[(2E)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a synthetic compound with potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a thieno[3,4-d][1,3]thiazole core with substituents that may influence its biological properties. The presence of the dichlorophenyl group and the methoxyacetamide moiety are particularly noteworthy for their potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.9 | Apoptosis induction |
| Compound B | T47D | 8.7 | Cell cycle arrest |
| N-[(2E)...] | MDA-MB-231 | TBD | TBD |
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in cancer progression. For example, steroid sulfatase (STS) inhibitors have shown promise in reducing estrogen-dependent tumor growth. Molecular docking studies suggest that this compound could interact effectively with STS due to its structural features.
Case Studies
A comparative study involving various thiazole derivatives demonstrated that modifications to the core structure could enhance biological activity. The study employed computational methods to predict binding affinities and interactions with target proteins.
Case Study: Thiazole Derivatives as STS Inhibitors
- Objective : To evaluate the inhibitory effects of synthesized thiazole derivatives on STS.
- Findings : Compounds demonstrated varying degrees of inhibition with IC50 values ranging from 0.18 μM to higher concentrations depending on structural modifications.
- : The study supports the potential of thiazole-based compounds in targeting STS for cancer therapy.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Enzyme Inhibition : Blocking enzymes critical for tumor growth and survival.
- Cell Cycle Disruption : Preventing cancer cells from progressing through their normal cycle.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
